Imidazo[1,2-b]pyridazin-3-amine
Overview
Description
Imidazo[1,2-b]pyridazin-3-amine is a chemical compound with the CAS Number: 166176-46-1 . It has a molecular weight of 134.14 . It is a solid at room temperature .
Chemical Reactions Analysis
While specific chemical reactions involving Imidazo[1,2-b]pyridazin-3-amine are not available, the pyridazine ring, a component of this compound, is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity .Physical And Chemical Properties Analysis
Imidazo[1,2-b]pyridazin-3-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
TAK1 Kinase Inhibitors for Multiple Myeloma Treatment
Imidazo[1,2-b]pyridazin-3-amine has been used in the development of TAK1 kinase inhibitors, which have shown excellent activities against multiple myeloma . The transforming growth factor-β activated kinase (TAK1) is upregulated and overexpressed in multiple myeloma, and inhibitors based on this compound have been found to inhibit TAK1 at nanomolar concentrations .
Enhancing Drug Bioavailability
Morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Imidazo[1,2-b]pyridazin-3-amine, when substituted with morpholine, can potentially enhance the receptor binding affinity of a drug .
Privileged Drug Moiety
The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Molecular Recognition and Drug Discovery
The pyridazine ring, which is part of the Imidazo[1,2-b]pyridazin-3-amine structure, has unique physicochemical properties that contribute to unique applications in molecular recognition . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Optoelectronic Devices
Imidazo[1,2-b]pyridazin-3-amine derivatives have shown great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices .
Anti-Cancer Drugs
Imidazo[1,2-b]pyridazin-3-amine derivatives have also been used in the development of anti-cancer drugs . Their unique structure and properties make them suitable for this application .
Mechanism of Action
Imidazo[1,2-b]pyridazin-3-amine has been identified as an IL-17A inhibitor, which could be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Another study found that a compound containing an imidazo[1,2-a]pyridine ring exhibited significant activity against multidrug-resistant tuberculosis .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLSNMZRDYQAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443659 | |
Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166176-46-1 | |
Record name | Imidazo[1,2-b]pyridazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166176-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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